molecular formula C17H14FN3O2S B2848895 N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide CAS No. 941948-68-1

N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide

Cat. No.: B2848895
CAS No.: 941948-68-1
M. Wt: 343.38
InChI Key: ZYJRAKMYODDPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide is a synthetic small molecule of interest in medicinal chemistry research, featuring a 1,3,4-oxadiazole core linked to a 4-fluorobenzamide group via a methylene bridge. Compounds containing the 1,3,4-oxadiazole scaffold are extensively investigated for their diverse biological activities . Specifically, derivatives sharing structural similarities with this compound, such as benzenesulfonamides and other benzamide-oxadiazole hybrids, have demonstrated promising in vitro cytotoxic activity against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancers . The structure-activity relationship (SAR) studies on analogous molecules indicate that lipophilicity and the nature of substituents on the aromatic rings are critical factors influencing their biological potency . Furthermore, the 1,3,4-oxadiazole ring is a known pharmacophore in the development of enzyme inhibitors and has been explored for its potential antibacterial properties, particularly against Gram-positive bacteria . This product is intended for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-14-8-6-13(7-9-14)16(22)19-10-15-20-21-17(23-15)24-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJRAKMYODDPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Derivatives

2.1.1. Antimicrobial Activity Compounds 7c–7f () share the 1,3,4-oxadiazole core but are substituted with a 2-amino-1,3-thiazole group and sulfanylpropanamide chains. These compounds exhibit moderate antimicrobial activity, with melting points ranging from 134–178°C and molecular weights of 375–389 g·mol⁻¹.

2.1.2. Antifungal Agents
LMM5 and LMM11 () are 1,3,4-oxadiazoles with sulfamoyl and arylalkyl substituents. LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) inhibits Candida albicans via thioredoxin reductase inhibition. The target compound lacks the sulfamoyl group but includes a benzylthio substituent, which may alter target specificity or potency .

1,3,4-Thiadiazole Analogs

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (, Compound 10,12) replaces the oxadiazole oxygen with sulfur. Thiadiazole derivatives in demonstrate anticancer activity, suggesting that the target compound’s oxadiazole variant might exhibit similar or divergent activity depending on the heterocycle’s electronic profile .

Sulfonamide-Triazine Hybrids

Compounds 51–55 () feature sulfonamide-linked triazine and benzylthio groups. For example, 51 (4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) has a melting point of 266–268°C, higher than the target compound’s likely range (estimated 175–200°C based on analogs in ). These hybrids emphasize the role of sulfonamide groups in enhancing thermal stability and biological targeting .

Physicochemical and Spectroscopic Comparisons

Compound Core Structure Substituents Molecular Weight (g·mol⁻¹) Melting Point (°C) Key Biological Activity
Target Compound 1,3,4-Oxadiazole 5-Benzylthio, 4-fluorobenzamide ~345 (estimated) Not reported Hypothesized anticancer
7c () 1,3,4-Oxadiazole 2-Amino-1,3-thiazole, sulfanylpropanamide 375 134–136 Antimicrobial
LMM5 () 1,3,4-Oxadiazole Sulfamoyl, 4-methoxyphenylmethyl ~500 (estimated) Not reported Antifungal
10,12 () 1,3,4-Thiadiazole 5-Benzylthio, 4-fluorobenzamide ~347 (estimated) Not reported Anticancer
51 () Benzene-sulfonamide Benzylthio, triazine ~650 (estimated) 266–268 Not reported

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-((5-(benzylthio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide with high purity?

  • Methodological Answer: Synthesis involves multi-step reactions:

Oxadiazole ring formation via cyclization of thiosemicarbazide derivatives under reflux (110°C, 6–8 hours) using phosphorus oxychloride as a dehydrating agent.

Benzylation of the thiol group using benzyl bromide in DMF at 0–5°C to prevent side reactions.

Amidation with 4-fluorobenzoyl chloride in dichloromethane, requiring strict stoichiometric control (1:1.2 molar ratio).

  • Key parameters: Solvent selection (DMF for solubility), reaction monitoring via TLC (Rf 0.4 in EtOAc/hexane), and purification via column chromatography (ethyl acetate/hexane gradient) .

Q. Which analytical techniques confirm structural integrity and purity?

  • Methodological Answer:

  • NMR spectroscopy:
  • 1H NMR: Aromatic protons (δ 8.2–8.5 ppm), CH2 bridge (δ 4.7 ppm), S-CH2-C (δ 3.9 ppm).
  • 13C NMR: Oxadiazole C=O (~165 ppm), fluorobenzamide carbonyl (~168 ppm).
  • HRMS: Molecular ion [M+H]+ at m/z 414.0932 (C19H15FN3O2S).
  • HPLC: C18 column with acetonitrile/water (65:35), retention time ~8.2 minutes (≥95% purity).
  • X-ray crystallography: Resolves hydrogen bonding (e.g., N–H···N interactions) and molecular packing .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer:

  • PPE: Nitrile gloves, chemical goggles, and lab coats.
  • Storage: Airtight container with desiccant at 2–8°C, segregated from oxidizers.
  • Spill management: Neutralize with 5% sodium bicarbonate; absorb with vermiculite.
  • Exposure response: Flush eyes with saline (15 minutes); wash skin with 10% PEG solution .

Advanced Research Questions

Q. How do structural modifications at the benzylthio position affect biological activity?

  • Methodological Answer:

  • Electron-withdrawing groups (e.g., –CF3) enhance target binding (Kd: 12 μM → 3.8 μM).
  • Bulkier substituents reduce cell permeability (Papp: 8.7 × 10^-6 → 2.1 × 10^-6 cm/s).
  • Thioether-to-sulfone conversion decreases metabolic stability (t1/2: 4.2h → 1.8h in microsomes).
  • CoMFA models correlate steric bulk at R1 with kinase inhibition (r² = 0.89) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer:

Standardize assays: Fixed ATP concentration (1 mM) in kinase assays; limit cell passages (5–15).

Orthogonal validation:

  • Surface plasmon resonance (SPR) for binding kinetics.
  • Cellular thermal shift assays (CETSA) for target engagement.
  • CRISPR knockout controls to confirm mechanism specificity.

Batch variability mitigation: Document QC parameters (HPLC, NMR) and test reference compounds in parallel .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Methodological Answer:

  • Salt formation: Hydrochloride salt improves solubility (0.12 → 2.3 mg/mL).
  • Prodrug design: Acetyl-protected derivatives enhance oral bioavailability (18% → 42%).
  • Nanoformulation: PLGA nanoparticles (150 nm) increase tumor accumulation (5.8-fold).
  • Metabolic screening: Human liver microsomes with CYP probes (e.g., phenacetin for CYP1A2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.